Hydrochlorothiazide Hydrochlorothiazide Crystals or white powder. (NTP, 1992)
Hydrochlorothiazide is a benzothiadiazine that is 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide substituted by a chloro group at position 6 and a sulfonamide at 7. It is diuretic used for the treatment of hypertension and congestive heart failure. It has a role as a xenobiotic, an environmental contaminant, a diuretic and an antihypertensive agent. It is a benzothiadiazine, a sulfonamide and an organochlorine compound.
Hydrochlorothiazide is the most commonly prescribed thiazide diuretic. It is indicated to treat edema and hypertension. Hydrochlorothiazide use is common but declining in favour of angiotensin converting enzyme inhibitors. Many combination products are available containing hydrochlorothiazide and angiotensin converting enzyme inhibitors or angiotensin II receptor blockers. Hydrochlorothiazide was granted FDA approval on 12 February 1959.
Hydrochlorothiazide is a Thiazide Diuretic. The physiologic effect of hydrochlorothiazide is by means of Increased Diuresis.
Hydrochlorothiazide is a short acting thiazide diuretic. Hydrochlorothiazide (HCTZ) is widely used to treat hypertension and edema. This agent's metabolite appears to preferentially bind to and accumulate in red blood cells. This agent is primarily excreted by the kidneys.
A thiazide diuretic often considered the prototypical member of this class. It reduces the reabsorption of electrolytes from the renal tubules. This results in increased excretion of water and electrolytes, including sodium, potassium, chloride, and magnesium. It has been used in the treatment of several disorders including edema, hypertension, diabetes insipidus, and hypoparathyroidism.
A thiazide diuretic often considered the prototypical member of this class. It reduces the reabsorption of electrolytes from the renal tubules. This results in increased excretion of water and electrolytes, including sodium, potassium, chloride, and magnesium. It is used in the treatment of several disorders including edema, hypertension, diabetes insipidus, and hypoparathyroidism.
See also: Hydrochlorothiazide; Triamterene (component of); Hydralazine hydrochloride; hydrochlorothiazide (component of); Hydrochlorothiazide; quinapril hydrochloride (component of) ... View More ...
Brand Name: Vulcanchem
CAS No.: 58-93-5
VCID: VC0530140
InChI: InChI=1S/C7H8ClN3O4S2/c8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h1-2,10-11H,3H2,(H2,9,12,13)
SMILES: C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl
Molecular Formula: C7H8ClN3O4S2
Molecular Weight: 297.7 g/mol

Hydrochlorothiazide

CAS No.: 58-93-5

Inhibitors

VCID: VC0530140

Molecular Formula: C7H8ClN3O4S2

Molecular Weight: 297.7 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Hydrochlorothiazide - 58-93-5

Description Crystals or white powder. (NTP, 1992)
Hydrochlorothiazide is a benzothiadiazine that is 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide substituted by a chloro group at position 6 and a sulfonamide at 7. It is diuretic used for the treatment of hypertension and congestive heart failure. It has a role as a xenobiotic, an environmental contaminant, a diuretic and an antihypertensive agent. It is a benzothiadiazine, a sulfonamide and an organochlorine compound.
Hydrochlorothiazide is the most commonly prescribed thiazide diuretic. It is indicated to treat edema and hypertension. Hydrochlorothiazide use is common but declining in favour of angiotensin converting enzyme inhibitors. Many combination products are available containing hydrochlorothiazide and angiotensin converting enzyme inhibitors or angiotensin II receptor blockers. Hydrochlorothiazide was granted FDA approval on 12 February 1959.
Hydrochlorothiazide is a Thiazide Diuretic. The physiologic effect of hydrochlorothiazide is by means of Increased Diuresis.
Hydrochlorothiazide is a short acting thiazide diuretic. Hydrochlorothiazide (HCTZ) is widely used to treat hypertension and edema. This agent's metabolite appears to preferentially bind to and accumulate in red blood cells. This agent is primarily excreted by the kidneys.
A thiazide diuretic often considered the prototypical member of this class. It reduces the reabsorption of electrolytes from the renal tubules. This results in increased excretion of water and electrolytes, including sodium, potassium, chloride, and magnesium. It has been used in the treatment of several disorders including edema, hypertension, diabetes insipidus, and hypoparathyroidism.
A thiazide diuretic often considered the prototypical member of this class. It reduces the reabsorption of electrolytes from the renal tubules. This results in increased excretion of water and electrolytes, including sodium, potassium, chloride, and magnesium. It is used in the treatment of several disorders including edema, hypertension, diabetes insipidus, and hypoparathyroidism.
See also: Hydrochlorothiazide; Triamterene (component of); Hydralazine hydrochloride; hydrochlorothiazide (component of); Hydrochlorothiazide; quinapril hydrochloride (component of) ... View More ...
CAS No. 58-93-5
Product Name Hydrochlorothiazide
Molecular Formula C7H8ClN3O4S2
Molecular Weight 297.7 g/mol
IUPAC Name 6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide
Standard InChI InChI=1S/C7H8ClN3O4S2/c8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h1-2,10-11H,3H2,(H2,9,12,13)
Standard InChIKey JZUFKLXOESDKRF-UHFFFAOYSA-N
SMILES C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl
Canonical SMILES C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl
Appearance White to off-white crystalline powder.
Colorform White, or practically white crystalline powder
White to off-white crystalline powde
Density 1.693 g/cu cm
Melting Point 523 to 527 °F (NTP, 1992)
266-268
273-275 °C
274 °C
Physical Description Crystals or white powder. (NTP, 1992)
Solid
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life Stable under recommended storage conditions.
Commercially available hydrochlorothiazide tablets have an expiration date of 3 or 5 years following the date of manufacture depending on the packaging.
Solubility 44.7 [ug/mL] (The mean of the results at pH 7.4)
less than 0.1 mg/mL at 72.5 °F (NTP, 1992)
In water, 722 mg/L at 25 °C
Soluble in ethanol at approximately 750 g/L; soluble in acetone, dilute ammonia; freely soluble in sodium hydroxide solution, n-butylamine, dimethylformamide; sparingly soluble in alcohol; insoluble in ether, chloroform, dilute mineral acids
Soluble in sodium hydroxide solution
Freely soluble in sodium hydroxide solution, in n-butylamine and in dimethylformamide; sparingly soluble in methanol; insoluble in dilute mineral acids
0.722 mg/mL at 25 °C
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Hydrochlorothiazide; Hypothiazide; Dichlotride; Hydrosaluric; Esidrex; Esidrix; Dichlothiazide; Dihydrochlorothiazide; Esidrex; Esidrix; HCTZ; Hydrochlorothiazide; HydroDIURIL; Hypothiazide; Oretic; Sectrazide;
Vapor Pressure 1.78X10-10 mm Hg at 25 °C (est)
Reference 1: Dinç E, Ertekin ZC. Three-way analysis of the UPLC-PDA dataset for the
2: Machnicki G, Ong SH, Chen W, Wei ZJ, Kahler KH. Comparison of
3: Machini WB, David-Parra DN, Teixeira MF. Electrochemical investigation of the
4: Blatnik SU, Dreu R, Srčič S. Influence of pH modifiers on the dissolution and
5: Arafa MF, El-Gizawy SA, Osman MA, El Maghraby GM. Sucralose as co-crystal
6: Arias SC, Souza RA, Malheiros DM, Fanelli C, Fujihara CK, Zatz R. An
7: Nwachukwu DC, Aneke E, Nwachukwu NZ, Obika L, Nwagha UI, Eze AA. Effect of
8: Liu TT, Xiang LL, Wang JL, Chen DY. Application of capillary
9: Ahmad Panahi H, Ejlali M, Chabouk M. Two phase and three phase liquid phase
10: Reddy YN, Deshmukh AJ. Hydrochlorothiazide--Teaching an Old Drug New Tricks.
11: Brown MJ, Williams B, Morant SV, Webb DJ, Caulfield MJ, Cruickshank JK, Ford
12: Hosaka M, Metoki H, Satoh M, Ohkubo T, Asayama K, Kikuya M, Inoue R, Obara T,
13: Derosa G, Querci F, Franzetti I, Dario Ragonesi P, D'Angelo A, Maffioli P.
14: Yousefichaijan P, Sharafkhah M, Cyrus A, Rafeie M. Therapeutic Efficacy of
15: Jarvis SS, Okada Y, Levine BD, Fu Q. Central integration and neural control
16: Giménez-García R. Hyperpigmentation Induced by Combination Therapy With
17: Yu D, Chen Y, Hao K. The pharmacokinetic-pharmacodynamic model of telmisartan
18: Mohan JC, Jain R, Chamle V, Bhargava A. Short Term Safety and Tolerability of
19: Lorena M, Autolitano A, Natale G, Uberti F, Vitali F, Schiantarelli C,
20: Cooney D, Milfred-LaForest S, Rahman M. Diuretics for hypertension:
PubChem Compound 3639
Last Modified Aug 15 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator